(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring a 5-methylisoxazole moiety linked via a methanone bridge to a pyrrolidine ring substituted with a 6-methylpyridazin-3-yloxy group. The compound’s structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-3-4-13(17-16-9)20-11-5-6-18(8-11)14(19)12-7-15-21-10(12)2/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODAWRCHITWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridazine Ring: This step often involves nucleophilic substitution reactions where the pyridazine moiety is introduced.
Formation of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final step involves coupling the isoxazole, pyridazine, and pyrrolidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Pharmacological Activity: It may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, dictating its behavior in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Table 1) highlight key variations in heterocyclic cores, substituents, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Methanone Derivatives
Key Comparative Insights:
Heterocyclic Core Influence :
- The isoxazole in the target compound may confer greater metabolic stability compared to pyrazole -based analogs (e.g., 10a, 3a) due to reduced susceptibility to oxidative metabolism . However, pyrazole derivatives often exhibit stronger hydrogen-bonding interactions with biological targets (e.g., 10a’s antifungal activity) .
- The pyridazine substituent in the target compound differs from pyridine (3a, w3) by having two adjacent nitrogen atoms, which may enhance π-acidic character and improve binding to electron-rich enzyme pockets .
Substituent Effects: Electron-withdrawing groups (e.g., 3-nitrophenyl in 10a) improve antimicrobial activity but reduce solubility. The target compound’s methyl groups on isoxazole and pyridazine likely balance lipophilicity and solubility . Pyrrolidine vs.
Biological Activity Trends :
- Triazole-containing analogs (e.g., w3) show potent kinase inhibition, suggesting that the target compound’s pyridazine-pyrrolidine system could mimic this activity through analogous nitrogen-rich interactions .
- Thiol-containing derivatives (e.g., compound from ) excel in radical scavenging, whereas the target compound’s lack of thiol groups may limit antioxidant utility but improve stability in physiological environments .
Biological Activity
The compound (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure
The structural formula of the compound is as follows:
This structure features an isoxazole ring, a pyridazine moiety, and a pyrrolidine segment, which are known to contribute to various biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly against various bacterial and fungal strains. The following sections detail these activities.
Antibacterial Activity
Antibacterial assays have demonstrated that the compound possesses notable efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.030 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is a common target for antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against several pathogenic fungi.
Table 2: Antifungal Activity Profile
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal mechanism is believed to involve inhibition of ergosterol synthesis, critical for fungal cell membrane integrity .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study on Bacterial Infections : A study involving mice infected with Staphylococcus aureus showed that treatment with the compound resulted in a significant reduction in bacterial load compared to the control group.
- Case Study on Fungal Infections : In a clinical trial assessing the efficacy of the compound against Candida infections in immunocompromised patients, it was observed that patients receiving the treatment had improved clinical outcomes and reduced fungal burden.
Pharmacological Properties
Apart from its antimicrobial properties, the compound has been evaluated for other pharmacological effects such as anti-inflammatory and analgesic activities.
Anti-inflammatory Effects
Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Analgesic Effects
Preliminary studies have shown that the compound can reduce pain responses in animal models, indicating its potential as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
